molecular formula C15H12N4O6 B4885916 N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide

N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide

Cat. No. B4885916
M. Wt: 344.28 g/mol
InChI Key: AKMJSSQJSLYZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide, commonly known as DANT, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. DANT belongs to the family of nitroaromatic compounds, which are known for their diverse applications in the fields of medicine, agriculture, and industry. DANT has been extensively studied for its potential use as a diagnostic tool for detecting cancer cells, as well as for its antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of DANT is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. DANT has also been shown to have antimicrobial properties, inhibiting the growth of both gram-positive and gram-negative bacteria.
Biochemical and Physiological Effects
DANT has been shown to have a low toxicity profile in vitro, making it a potential candidate for further development as a diagnostic or therapeutic agent. However, more research is needed to determine the long-term effects of DANT on the human body.

Advantages and Limitations for Lab Experiments

One advantage of using DANT in lab experiments is its high specificity for cancer cells, which allows for more accurate detection and measurement of cancer cells. However, one limitation is the potential for false positives, as DANT may bind to other cells or tissues that have similar properties to cancer cells.

Future Directions

There are several future directions for research on DANT, including:
1. Further studies on the mechanism of action of DANT to better understand its effects on cancer cells and other microorganisms.
2. Development of new diagnostic tools and therapies based on the properties of DANT.
3. Exploration of the potential use of DANT in agriculture and industry, such as in the development of new antimicrobial agents.
4. Investigation of the long-term effects of DANT on the human body, including its potential toxicity and carcinogenicity.
In conclusion, DANT is a promising compound with potential applications in the fields of medicine, agriculture, and industry. Further research is needed to fully understand its mechanism of action and potential uses, but its unique properties make it a valuable tool for scientific research.

Scientific Research Applications

DANT has been studied extensively for its potential use in the diagnosis and treatment of cancer. Research has shown that DANT has a high affinity for cancer cells, making it a potential diagnostic tool for detecting cancer cells in the body. DANT has also been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro.

properties

IUPAC Name

N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6/c1-8(20)9-2-4-10(5-3-9)17-15(21)12-6-11(18(22)23)7-13(14(12)16)19(24)25/h2-7H,16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMJSSQJSLYZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-amino-3,5-dinitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.